molecular formula C15H11Cl2NO4 B5505362 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid

Cat. No.: B5505362
M. Wt: 340.2 g/mol
InChI Key: SZIOAQJGSJGHJR-UHFFFAOYSA-N
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Description

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids. This compound is characterized by the presence of a dichlorophenoxy group attached to an acetylamino group, which is further connected to a benzoic acid moiety. It is known for its applications in various scientific fields due to its unique chemical properties.

Scientific Research Applications

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of herbicides and plant growth regulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-aminobenzoic acid. The process generally includes the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Acylation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with acetic anhydride to form the acetyl derivative.

    Coupling Reaction: Finally, the acetyl derivative is coupled with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    4-aminobenzoic acid: A precursor in the synthesis of various pharmaceuticals.

    2,4,5-trichlorophenoxyacetic acid: Another herbicide with comparable properties.

Uniqueness

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is unique due to its combined structural elements, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c16-10-3-6-13(12(17)7-10)22-8-14(19)18-11-4-1-9(2-5-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIOAQJGSJGHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid methyl ester (127.7 mg, 0.36 mmol) in THF/H2O (3:1, 9 mL) was treated with LiOHH2O (30.2 mg, 0.72 mmol) at room temperature. The reaction mixture was then acidified with 10% HCl to PH 2, and added ethyl acetate and brine. The organic phase was washed with water, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel column chromatography (CH2Cl2:MeOH=4:1) to give 4-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid as a white solid (86.4 mg, 70.6% yield).
Quantity
127.7 mg
Type
reactant
Reaction Step One
[Compound]
Name
LiOHH2O
Quantity
30.2 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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